molecular formula C6H7N5O B1201216 2-Pyrazinoylguanidine CAS No. 60398-24-5

2-Pyrazinoylguanidine

Cat. No.: B1201216
CAS No.: 60398-24-5
M. Wt: 165.15 g/mol
InChI Key: WNBSDCKJFDZMHT-UHFFFAOYSA-N
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Description

2-Pyrazinoylguanidine (PZG), with the molecular formula C6H7N5O, is a pyrazine-derived compound initially developed as an analog of the diuretic amiloride . Unlike its parent compound, PZG exhibits a unique multi-faceted pharmacological profile, making it a valuable tool for biomedical research. Its primary research applications are in metabolic disease and oncology. In metabolic research, PZG is investigated for its ability to simultaneously lower blood pressure, reduce blood glucose, and improve lipid profiles . Studies indicate it acts by downregulating the glucose-fatty acid cycle. In isolated cells, PZG has been shown to reduce cyclic AMP concentrations, inhibit lipolysis in adipocytes, and decrease gluconeogenesis in liver tissue . This mechanism highlights its potential as a novel approach for studying conditions like hypertension with concurrent type 2 diabetes . In cancer research, pyrazinoylguanidine-type compounds such as PZG and its derivatives (e.g., EIPA, DMA, HMA) demonstrate potent, NHE1-independent anti-cancer effects . These compounds inhibit the growth and survival of cancer cell spheroids by inducing severe cellular stress, characterized by vacuolization, inhibition of autophagy, endoplasmic reticulum stress, mitochondrial damage, and ultimately, paraptosis-like cell death . This multifaceted action suggests utility in studying novel oncology pathways. Researchers can leverage this compound for in vitro studies exploring metabolic regulation, lipid metabolism, and as a core structure for developing novel oncology research compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBSDCKJFDZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209151
Record name 2-Pyrazinoylguanidine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-24-5
Record name 2-Pyrazinoylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinoylguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZINOYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for the 2-Pyrazinoylguanidine Core

The most common and established method for synthesizing the this compound core involves the condensation of a pyrazine-2-carboxylic acid ester with guanidine (B92328). A key intermediate in this process is a substituted pyrazine (B50134) ester, such as methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. acs.orgtandfonline.com

The general synthesis can be described in two main steps:

Guanidine Base Formation : Guanidine hydrochloride is treated with a strong base, such as sodium methoxide (B1231860) in methanol, to generate the free guanidine base. The salt byproduct (sodium chloride) precipitates and is removed by filtration. tandfonline.comgoogle.com

Condensation : The resulting solution of guanidine base is then reacted with the pyrazine ester derivative. acs.org The reaction mixture is typically heated under reflux for several hours to drive the condensation, where the guanidine displaces the methoxy (B1213986) group of the ester to form the stable acylguanidine linkage. tandfonline.com

This fundamental pathway is utilized for the synthesis of amiloride (B1667095) and its foundational analogs. acs.org For instance, N-amidino-3,5-diamino-6-chloro-2-pyrazinecarboxamide is prepared by reacting methyl 3,5-diamino-6-chloro-2-pyrazinoate with guanidine. google.com

Table 1: Key Reactions in Core Synthesis

StepReactantsReagents/ConditionsProductReference
1Guanidine HydrochlorideSodium Methoxide, Methanol, Room TemperatureGuanidine (free base) tandfonline.com
2Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate + GuanidineMethanol, RefluxN-amidino-3,5-diamino-6-chloro-2-pyrazinecarboxamide (Amiloride) acs.orgtandfonline.com

**2.2. Synthesis of 2-Substituted Pyrazinoylguanidine Analogs

The exploration of SAR for this compound derivatives has led to extensive efforts in modifying both the pyrazine ring and the guanidine group.

Diversification of the pyrazine ring is crucial for fine-tuning the electronic and steric properties of the molecule. Several synthetic strategies are employed to introduce a variety of substituents at different positions of the pyrazine nucleus.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrazine ring makes it susceptible to SNAr reactions, especially when activated by electron-withdrawing groups. For example, the chlorine atom in methyl 3,5-diamino-6-chloropyrazinoate can be displaced by various nucleophiles. The regioselectivity of this reaction is influenced by the existing substituents; electron-withdrawing groups at the 2-position tend to direct nucleophilic attack to the 5-position, while electron-donating groups favor substitution at the 3-position. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions : Modern cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been used to synthesize analogs with extended side chains. acs.org For instance, substituted phenylhalides can be coupled with protected alkynylamines, followed by reduction of the triple bond, to introduce flexible, substituted side chains onto the pyrazine framework. acs.org

Halogenation : Electrophilic halogenation can be achieved on pyrazine rings that are activated by electron-donating groups like amines. thieme-connect.de Reagents such as N-bromosuccinimide (NBS) are commonly used to introduce bromine atoms, typically at the position para to the amino substituent. thieme-connect.de These halogenated intermediates can then be used in further cross-coupling reactions to introduce more complex functionalities.

Table 2: Examples of Pyrazine Ring Diversification

Reaction TypeKey ReagentsPurposeReference
Sonogashira CouplingSubstituted Phenylhalides, N-Boc-protected alkynylamines, Pd catalystIntroduction of alkynyl and subsequently alkyl side chains. acs.org
Electrophilic HalogenationN-Bromosuccinimide (NBS)Introduction of halogen atoms for further functionalization. thieme-connect.de
Nucleophilic SubstitutionAmines, ThiolsDisplacement of leaving groups like halogens to add new substituents. researchgate.net

One common method involves reacting a desired primary amine with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, to form a substituted guanidine salt. tandfonline.com This salt is then converted to its free base and reacted with the pyrazine core. tandfonline.com This approach allows for the introduction of various alkyl or aryl substituents onto the guanidine nitrogen atoms. For example, this strategy has been used to prepare a series of amiloride analogs where the terminal nitrogens of the guanidine group are part of a cyclic amine or are substituted with different alkyl groups. tandfonline.com Another approach involves using tailor-made precursors, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, to synthesize specifically alkylated guanidines. nih.gov

Advanced Synthetic Techniques in this compound Chemistry

To improve efficiency and access greater chemical diversity, advanced synthetic techniques have been applied to the synthesis of pyrazine-containing heterocycles.

Microwave-Assisted Synthesis : Microwave (MW) irradiation has become a widely used technique in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. mdpi.comsemanticscholar.org This high-speed heating method can be applied to the key condensation and cyclization steps in the synthesis of pyrazine derivatives. mdpi.com For example, MW-induced cyclocondensation reactions have been used to create fused pyrazine ring systems. semanticscholar.org

Multi-Component Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com One-pot, four-component reactions under microwave irradiation have been developed for the synthesis of fused pyranopyrimidine derivatives, showcasing a pathway that could be adapted for complex pyrazine systems. mdpi.com

Domino Reactions : These reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. This approach has been used to construct complex heterocyclic systems, such as tetracyclic indolo[2,3-b]quinolones, via a domino heterocyclization under microwave conditions, demonstrating a powerful strategy for building molecular complexity efficiently. mdpi.comsemanticscholar.org

Design Principles for Analog Optimization in Research Contexts

The design of this compound analogs is often guided by the goal of optimizing their interaction with a specific biological target, such as the epithelial sodium channel (ENaC). acs.orgrsc.org The 3,5-diamino-6-chloro-pyrazinoyl guanidine structure is considered a "privileged scaffold" for ENaC blockade. rsc.org Optimization efforts focus on modifying this core to enhance desired properties.

Key design principles include:

Potency Enhancement : Analogs are synthesized to identify compounds with greater potency (lower IC₅₀ values) than parent compounds like amiloride. Structure-activity relationship studies have shown that introducing specific substituents on the pyrazine ring or the guanidine moiety can lead to significant increases in potency. acs.orgnih.gov For example, a series of 2-substituted acylguanidine analogs of amiloride were all found to be more potent at blocking ENaC. acs.org

Modification of Pharmacokinetics : In contexts like inhaled therapies, it is desirable to have compounds with a long residence time on the mucosal surface and minimal systemic absorption. google.com.na Design strategies may involve increasing the molecular weight or adjusting the lipophilicity (LogD) to reduce passive clearance and favor local activity. rsc.org

Exploring Regiochemistry and Stereochemistry : The spatial arrangement of substituents can be critical for biological activity. Studies have investigated the impact of substituent placement on the pyrazine ring, revealing regioselective differences in potency. acs.orgnih.gov In some cases, however, stereospecificity was not observed to have a significant effect on potency. acs.orgnih.gov

The overarching goal is to use these synthetic modifications to build a detailed understanding of the structure-activity relationships, which in turn guides the design of next-generation compounds with improved profiles. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies

Fundamental Principles Governing 2-Pyrazinoylguanidine Molecular Activity

The molecular activity of this compound and its analogs is fundamentally dictated by two core structural features: the pyrazine (B50134) ring and the acylguanidine group. The pyrazine ring, a six-membered heteroaromatic ring with two nitrogen atoms, acts as a classical pharmacophore. researchgate.net Its nitrogen atoms can function as hydrogen bond acceptors, which can enhance the binding affinity of the molecule to its biological targets. researchgate.net

The guanidine (B92328) portion of the molecule is also critical. For many biological targets, including the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator (uPA), the protonated acylguanidinium cation is essential for activity. acs.orgosf.io This positively charged group plays a crucial role in the electrostatic interactions required for binding to the active sites of these proteins. Studies on related compounds like amiloride (B1667095) have confirmed that the 2-acylguanidine moiety is indispensable for inhibitory activity against targets such as the Na+/H+ exchanger isoform-1 (NHE1). osf.iomdpi.comnih.gov The removal of key substituents present on the amiloride scaffold to yield this compound (PZG) significantly alters its pharmacological profile, notably reducing the hyperglycemic and hyperlipidemic side effects observed with amiloride. nih.gov

Impact of Pyrazine Ring Modifications on Molecular Interactions

Modifications to the pyrazine ring of this compound analogs have profound effects on their biological activity. The parent compound, this compound, is derived from the diuretic amiloride by removing the 3,5-diamino and 6-chloro substituents. nih.gov This structural change modulates its effects, for instance, by reversing the hyperglycemia and hyperlipidemia associated with thiazide diuretics. nih.gov

In the development of amiloride analogs, extensive SAR studies have been conducted on the pyrazine core.

Position 5: The 5-amino group has been shown to tolerate a wide array of alkyl and alkylaryl substituents, with dialkyl amines generally conferring higher potency for NHE1 inhibition than monoalkyl-substituted compounds. mdpi.comnih.gov

Position 6: Variations at the 6-position have typically been limited to hydrogen or halogens. nih.gov For NHE1 inhibition, increasing the size of the halogen (e.g., from chlorine to iodine) can lead to moderate (up to 5-fold) improvements in activity. nih.gov For uPA inhibition, introducing a 2-benzofuran group at the 6-position was found to increase activity compared to the 6-chloro analog. nih.gov

These findings highlight that substitutions on the pyrazine ring are a key strategy for tuning the potency and selectivity of pyrazinoylguanidine-based compounds towards different biological targets.

Role of Guanidine Substitutions in Biological Modulation

The guanidine moiety is a critical determinant of the biological activity of this compound, but the tolerance for substitution on its terminal nitrogen atoms varies significantly depending on the molecular target.

For inhibition of the Na+/H+ exchanger (NHE1), the terminal guanidino nitrogen does not tolerate alkyl or aryl substitution. mdpi.comnih.gov The unsubstituted acylguanidine group is considered essential for activity at this target. mdpi.com

In stark contrast, for the ENaC/Degenerin superfamily, which includes ENaC and acid-sensing ion channels (ASICs), substitution on the guanidine group generally enhances activity. nih.gov Research on novel 2-substituted pyrazinoylguanidine ENaC blockers demonstrated that substituting one of the terminal amino groups with either hydrophobic alkyl groups or a more hydrophilic ethanol (B145695) group resulted in an approximate 7.5-fold increase in potency compared to amiloride. acs.org Similarly, adding a benzyl (B1604629) group increased potency significantly. acs.org

This differential tolerance for substitution provides a clear avenue for designing selective inhibitors. By modifying the guanidine group, it is possible to create analogs with enhanced potency for ENaC while potentially reducing or eliminating activity at NHE1.

TargetGuanidine Substitution ToleranceEffect of SubstitutionReference
NHE1 Not ToleratedAlkyl or aryl substitution leads to loss of activity. mdpi.comnih.gov
ENaC Tolerated and FavorableHydrophobic or hydrophilic substitutions increase potency. acs.orgnih.gov
ASICs Tolerated and FavorableGuanidine substitution generally improves activity. nih.gov

Conformational Analysis and Tautomerism in Activity Determination

The biological activity of this compound is influenced by its three-dimensional conformation and the existence of different tautomeric forms. acs.org Tautomers are structural isomers that readily interconvert, often through proton migration, and can coexist as a mixture. chemrxiv.orgfrontiersin.org These different forms can exhibit varied physicochemical properties and binding affinities for their targets. frontiersin.org

For the closely related amiloride, studies have shown that the molecule exists in solution as a mixture of tautomers. acs.org The physiologically active species for ENaC inhibition has been identified as the protonated form of the acylamino tautomer. acs.org The ability of a molecule to adopt different tautomeric forms can significantly impact its pharmacodynamic and pharmacokinetic profiles. chemrxiv.org For instance, tautomerism can alter the pharmacophoric features of a molecule, affecting how it is recognized by its target receptor. chemrxiv.org The transformation between tautomeric forms can be slow in a solid state but dynamic in solution, influenced by factors like pH and solvent. chemrxiv.org While specific conformational analyses of this compound are not extensively detailed in the provided results, the principles derived from amiloride and general studies on tautomerism underscore its importance in activity determination. acs.orgchemrxiv.orgfrontiersin.org

SAR in Epithelial Sodium Channel (ENaC) Modulation

The structure-activity relationship of this compound and its derivatives as ENaC modulators is well-defined. The primary goal of these studies has been to develop analogs with increased potency and reduced reversibility compared to amiloride for potential therapeutic use in conditions like cystic fibrosis. acs.org

Key SAR findings for ENaC inhibition include:

Acylguanidinium Cation: This positively charged group is essential for ENaC blocking activity. acs.org

Guanidine Terminal Amino Groups: Substitution at this position is highly favorable. Replacing a terminal amino group with hydrophobic alkyls, hydrophilic groups (like ethanol), or larger aromatic moieties (like phenyl or benzyl) leads to compounds with significantly increased potency and decreased reversibility compared to amiloride. acs.orgmedchemexpress.com

Pyrazine Ring 2-Position: SAR studies have focused on this position to enhance potency, leading to the hypothesis of additional auxiliary binding sites within the ENaC pore. acs.org

These focused modifications have led to the development of highly potent ENaC blockers.

Compound/SubstitutionModificationEffect on ENaC Blocking Potency (vs. Amiloride)Reference
Hydrophobic Alkyl Substitution Substitution on guanidine terminal amino group~7.5-fold increase acs.org
Ethanol Substitution Substitution on guanidine terminal amino group~7.5-fold increase acs.org
Phenamil (Phenyl Substitution) Substitution on guanidine terminal amino group1.9-fold increase acs.org
Benzamil (Benzyl Substitution) Substitution on guanidine terminal amino group11.8-fold increase acs.org

SAR for Other Identified Molecular Targets and Pathways

Beyond its effects on ENaC, this compound and its analogs interact with several other molecular targets, with distinct SAR for each.

Na+/H+ Exchanger (NHE1): Amiloride and its derivatives are known inhibitors of NHE1. nih.gov For this target, the 2-acylguanidine moiety is essential, and substitution on the terminal guanidino nitrogen is not tolerated. mdpi.comnih.gov However, the 5-amino group on the pyrazine ring can be widely modified to tune activity. mdpi.comnih.gov

Urokinase-type Plasminogen Activator (uPA): This serine protease is another target of amiloride-like compounds. osf.ionih.gov The guanidine core and the 2-acylguanidine group are considered essential for uPA inhibitory activity. osf.io

Metabolic Pathways: this compound (PZG) has been shown to possess antihypertensive, hypoglycemic, and lipolytic properties. nih.gov These effects are attributed to its ability to downregulate the glucose-fatty acid cycle. nih.gov Mechanistically, it decreases cyclic AMP (cAMP) concentrations in adipocytes and perfused liver, and increases adipose cyclic nucleotide phosphodiesterase activity. nih.gov

Urea (B33335) Transport: In patients with azotemia (an excess of nitrogen compounds in the blood), this compound increases urea excretion and clearance, suggesting it modulates urea transport across renal tubules. nih.gov

The diverse SAR profiles for these different targets underscore the potential for designing specific analogs of this compound with tailored therapeutic actions.

Molecular Mechanisms of Action

Epithelial Sodium Channel (ENaC) Modulation

2-Pyrazinoylguanidine is a potent blocker of the Epithelial Sodium Channel (ENaC), a key protein in sodium and water homeostasis. Its interaction with ENaC is complex, involving specificity for its subunits, defined binding sites, and distinct kinetic properties.

The functional ENaC is a heterotrimeric channel composed of three homologous subunits: α, β, and γ. In some tissues, a δ subunit can replace the α subunit nih.govwikipedia.org. The assembly of these subunits forms the ion-conducting pore wikipedia.org. While the expression of the α-subunit alone can form a functional channel, co-expression with β and γ subunits significantly increases channel activity nih.gov. Studies on amiloride (B1667095), the parent compound of this compound, and its analogs indicate that the subunit composition of ENaC can influence the blocker's affinity. For instance, channels formed by different combinations of subunits (e.g., αβ, αγ, βγ) can exhibit varying sensitivities to amiloride nih.govfrontiersin.org. Although direct comparative studies on this compound's affinity for all possible subunit combinations are limited, the structural similarity to amiloride suggests that its blocking efficacy is likely dependent on the specific ENaC subunit composition in a given tissue. The interaction is not solely dependent on one subunit; rather, it is a concerted interplay between the blocker and the heterotrimeric channel complex. The N-termini of the β and γ subunits have been identified as crucial for channel gating and interaction with regulatory molecules, which could indirectly influence the binding of blockers like this compound nih.govnih.govnih.gov.

The binding of this compound and related amiloride analogs to ENaC occurs at the extracellular entrance of the channel's pore. Structure-function studies have identified key regions and specific amino acid residues that are critical for this interaction. A region in the extracellular loop of the α-subunit, specifically between amino acids 278 and 283 (with the sequence WYRFHY in rats), has been shown to be crucial for amiloride binding physiology.org. Deletion of this region results in a loss of amiloride binding.

The kinetics of ENaC blockade by this compound derivatives have been a subject of investigation to develop more potent and longer-acting therapeutics. Compared to amiloride, which exhibits a reversible block, certain 2-substituted pyrazinoylguanidine analogs have been designed to have a slower dissociation rate from the channel, resulting in a less reversible and more prolonged blockade. This enhanced potency and reduced reversibility are desirable for therapeutic applications where sustained ENaC inhibition is beneficial. The specific chemical substitutions on the pyrazine (B50134) ring influence the on-rate and off-rate of the blocker, thereby determining the kinetics and reversibility of the ENaC blockade.

Modulation of Other Ion Channels and Transporters

Beyond its well-documented effects on ENaC, this compound and its analogs also modulate the activity of other ion channels and transporters, including Acid-Sensing Ion Channels (ASICs) and the Sodium-Hydrogen Exchanger-1 (NHE1).

Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels belonging to the same ENaC/degenerin superfamily nih.govmdpi.com. They are involved in various physiological processes, including pain sensation, fear, and learning nih.govnih.gov. Several isoforms of ASICs exist (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3), which can form both homomeric and heteromeric channels mdpi.commdpi.commdpi.com.

While direct studies on this compound are sparse, research on the related compound 2-guanidine-4-methylquinazoline (GMQ) provides significant insights into how guanidinium-containing molecules can modulate ASIC function. GMQ has been shown to be a subtype-specific modulator of ASICs nih.govnih.gov. For instance, GMQ shifts the pH dependence of activation to more acidic pH in ASIC1a and ASIC1b, while in ASIC3, the shift is in the opposite direction nih.gov. Amiloride and GMQ have been shown to have similar and purely additive effects, suggesting they may act through a common binding site that is distinct from the proton-sensing acidic pockets of the channel nih.gov. These compounds' effects are dependent on the extracellular domain of the ASIC subunits nih.gov. Given the structural similarities, it is plausible that this compound exerts a similar modulatory effect on ASICs, potentially acting as an allosteric modulator that influences the channel's sensitivity to protons.

CompoundASIC SubtypeEffect on pH Dependence of Activation
2-guanidine-4-methylquinazoline (GMQ) ASIC1a, ASIC1bAcidic Shift
ASIC3Alkaline Shift
Amiloride ASIC1a, ASIC3Similar directional shifts as GMQ

This table is based on the observed effects of a related guanidinium (B1211019) compound, GMQ, and amiloride, suggesting a potential mechanism for this compound.

The Sodium-Hydrogen Exchanger-1 (NHE1) is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH by exchanging one intracellular proton for one extracellular sodium ion patsnap.com. Pyrazinoylguanidine derivatives, including amiloride and its analogs, are well-known inhibitors of NHE1 patsnap.comimrpress.comnih.gov. These compounds bind to the exchanger and block its ion-translocating activity patsnap.com.

Mechanisms of Action on Cellular Pathways and Enzymes

Influence on Glucose-Fatty Acid Cycle Pathways

This compound has been shown to exert a significant influence on the glucose-fatty acid cycle. In clinical studies, the compound reduced hyperglycemia, hyperinsulinemia, and hyperlipidemia in patients with non-insulin-dependent diabetes mellitus (NIDDM). nih.gov The proposed mechanism involves the downregulation of the elevated glucose-fatty acid cycle, moving it towards a more normal physiological level. nih.gov This effect was observed in both NIDDM patients and in non-diabetic subjects where the cycle was elevated due to treatment with hydrochlorothiazide. nih.gov

The table below summarizes the observed effects of this compound on key metabolic parameters related to the glucose-fatty acid cycle.

ParameterEffect of this compound
Blood GlucoseReduced
Serum InsulinReduced
Serum LipidsReduced

Regulation of Cyclic AMP Concentrations and Phosphodiesterase Activity

The direct effects of this compound on cyclic AMP (cAMP) concentrations and phosphodiesterase (PDE) activity are not extensively documented in the available scientific literature. Generally, phosphodiesterases are enzymes that degrade cAMP, and their inhibition leads to increased intracellular cAMP levels. This increase in cAMP can, in turn, influence a variety of cellular processes. While some studies have explored the role of increased cAMP-phosphodiesterase activity in inflammation, a direct link to the mechanism of action of this compound has not been established. nih.gov

Modulation of Gluconeogenesis and Lipolysis at the Cellular Level

At the cellular level, this compound appears to modulate pathways involved in gluconeogenesis and lipolysis. Evidence from studies in animal models of diabetes indicates that the compound can significantly reduce elevated fasting concentrations of plasma glucose, triglycerides, and cholesterol. This suggests an inhibitory effect on the processes of gluconeogenesis (the production of glucose from non-carbohydrate sources) and lipolysis (the breakdown of fats). The reduction in circulating lipids points towards a decrease in the mobilization of fatty acids from adipose tissue. However, the precise intracellular signaling pathways through which this compound mediates these effects have not been fully elucidated in the reviewed literature.

Interaction with Renin-Angiotensin System (RAS) Components

The interaction of this compound with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance, has been investigated. In a study involving subjects with mild to moderate hypertension, administration of this compound resulted in a reduction in systolic and diastolic blood pressure. nih.gov The study also observed a trend towards a decrease in plasma aldosterone and renin activities; however, these changes did not reach statistical significance. nih.gov This suggests that while this compound exhibits antihypertensive effects, its direct and significant impact on the core components of the RAS, such as renin and aldosterone, is not firmly established. The compound's profile, which includes antihypertensive action without a major disruption of serum renin or electrolyte balance, is considered a favorable characteristic. nih.gov

Impact on Wnt/β-Catenin and TGF-β/Smad Signaling Pathways

Based on the available scientific literature, there is no direct evidence to suggest that this compound has a significant impact on the Wnt/β-catenin or the TGF-β/Smad signaling pathways. These pathways are fundamental in a multitude of cellular processes, including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of these pathways is implicated in various diseases. While extensive research exists on inhibitors and modulators of the Wnt/β-catenin and TGF-β/Smad pathways for therapeutic purposes, the current body of research does not link the mechanism of action of this compound to these specific signaling cascades.

DNA Interaction and Topoisomerase II Inhibition Research

Direct experimental studies detailing the interaction of this compound with DNA or its effect on topoisomerase II have not been extensively reported. However, the compound's structure suggests potential mechanisms based on the known activities of its core components: the guanidinium group and the pyrazine ring.

The positively charged guanidinium group is a well-known pharmacophore that facilitates interactions with negatively charged biological molecules like DNA. Guanidinium-based derivatives are recognized as effective DNA minor groove binders nih.govresearchgate.net. This interaction is typically non-covalent and driven by a combination of hydrogen bonds, cation-π interactions, and electrostatic attraction to the phosphate backbone of DNA acs.orgnih.gov. Theoretical studies on the guanidinium cation show it can form stable complexes with DNA nucleobases, particularly guanine and cytosine, through multiple hydrogen bonds researchgate.net. This ability to anchor within the DNA minor groove can disrupt the binding of essential proteins and interfere with DNA replication and transcription processes nih.gov. While these principles apply to the guanidinium moiety, specific studies are required to confirm that this compound itself binds to DNA in this manner.

Similarly, various derivatives of pyrazine, a heterocyclic aromatic ring, have been investigated as potential inhibitors of topoisomerase II acs.orgmdpi.com. Topoisomerases are crucial enzymes that manage DNA topology during cellular processes like replication and chromosome segregation nih.govmdpi.com. Some pyrazine-containing compounds have been identified as catalytic inhibitors of topoisomerase II, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that distinguishes them from topoisomerase poisons acs.orgnih.gov. For instance, certain 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been shown to inhibit topoisomerase II, possibly by blocking the enzyme's ATP-binding site acs.org.

Binding Constants of Guanidine (B92328) Derivatives with DNA
CompoundBinding Constant (Kb) (M-1)Binding ModeReference
4-Me, 4-Br-substituted Guanidine Derivative (7i)3.49 × 105 ± 0.04Minor Groove Binding nih.gov
Cabozantinib (Reference Groove Binder)5.79 × 105Minor Groove Binding nih.gov
Topoisomerase II Inhibitory Activity of Pyrazine-Related Compounds
Compound TypeMechanismExample IC50 ValuesReference
Pyrido[3,4-b]phenazinedione DerivativesInhibition of Topoisomerase II0.12 to 1.26 µM (on various cell lines) mdpi.com
Pyrazolo[1,5-a]indole DerivativesCatalytic Inhibition of Topoisomerase II10-30 µM nih.gov

Investigation of Other Identified Molecular Targets and Signaling Cascades

As of now, specific molecular targets for this compound beyond its hypothesized interaction with DNA and topoisomerase II have not been identified in the available research literature. Similarly, there is no direct evidence linking this compound to the modulation of specific intracellular signaling cascades.

The identification of drug targets and their associated signaling pathways is a complex process often involving techniques like affinity purification, proteomic analysis, and cellular thermal shift assays mdpi.com. Such studies have not yet been published for this compound.

Generally, small molecules can influence a multitude of cellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, governing cellular responses khanacademy.orgyale.edu. For example, compounds containing pyrazine or pyrazole structures have been implicated in various pathways. Some pyrazine-fused hybrids have been shown to inhibit inflammation-related signaling pathways like NF-κB/AP-1, while others target enzymes such as Poly(ADP-ribose) polymerase (PARP) nih.gov. However, it is crucial to reiterate that these findings pertain to different, more complex molecules that share a pyrazine core, and these activities cannot be directly attributed to this compound without specific experimental validation.

Future research employing modern drug discovery and chemical biology methodologies would be necessary to de-orphanize this compound, identify its primary and secondary molecular targets, and elucidate its effects on cellular signaling networks.

Preclinical Investigations and Model Systems for Mechanistic Elucidation

In Vitro Cellular Models for Mechanistic Studies

In vitro studies using cultured cells are fundamental for dissecting the direct molecular interactions and cellular consequences of drug exposure in a controlled environment.

2-Pyrazinoylguanidine belongs to a class of compounds known as pyrazinoylguanidines, which are recognized as inhibitors of the Na+/H+ exchanger (NHE) family of ion channels. These channels are crucial for regulating intracellular pH and cell volume.

Table 1: Cell Models Used in Pyrazinoylguanidine-type Inhibitor Studies

Cell Line Cell Type Application Finding Reference
MCF-7 Human Breast Cancer 3D Spheroid Growth Assay High sensitivity to pyrazinoylguanidine-induced cytotoxicity, independent of NHE1.
MDA-MB-231 Human Breast Cancer 3D Spheroid Growth Assay Demonstrated NHE1-independent cell death upon treatment.
HCT116 Human Colon Cancer 3D Spheroid Growth Assay Used to assess the broad anticancer potential of pyrazinoylguanidine analogs.
BxPC-3 Human Pancreatic Cancer 3D Spheroid Growth Assay Used to assess the broad anticancer potential of pyrazinoylguanidine analogs.
RGM1 Rat Gastric Surface Cells Cell Migration Assay Used to study the role of NHE isoforms (NHE1 and NHE2) in epithelial restitution.

Further investigation into the NHE1-independent cytotoxicity of pyrazinoylguanidine-type compounds revealed significant modulation of several key cellular signaling pathways. In cancer cell spheroids, treatment with these inhibitors was associated with distinct morphological and signaling changes indicative of cellular stress and programmed cell death.

Key findings include the induction of:

ER Stress: The compounds triggered stress in the endoplasmic reticulum, a critical organelle for protein folding and synthesis.

Autophagic Arrest: Treatment led to pronounced vacuolization within the cells, suggesting an interruption of the autophagy process, which is a cellular recycling pathway.

Mitochondrial and DNA Damage: The inhibitors caused damage to mitochondria, the cell's powerhouses, and to the cellular DNA.

PARP Cleavage: The cleavage of poly-ADP-ribose-polymerase (PARP) was observed, which is a hallmark of apoptosis, or programmed cell death.

Furthermore, the study noted that the cell death induced by pyrazinoylguanidines was strongly additive when combined with the inhibition of the extracellular-signal-regulated-kinase (ERK) pathway. The ERK pathway is a crucial signaling cascade involved in cell proliferation and survival. This additive effect points to a novel therapeutic potential for these compounds in combination with other targeted cancer therapies. These findings demonstrate that pyrazinoylguanidines exert their potent, NHE1-independent anticancer effects by modulating multiple stress and death-associated signaling pathways.

A primary area of investigation for this compound has been its role in modulating cellular transport mechanisms, particularly in the context of renal function. Studies have shown that it acts as an inhibitor of urea (B33335) and sodium transport in renal tubules. The compound inhibits the bidirectional active transport of urea across the renal tubule, a process that is independent of glomerular filtration and passive diffusion. This inhibitory action is dose-dependent and also affects sodium reabsorption.

In addition to its effects on renal transport, this compound has been shown to influence systemic metabolic processes. Research has demonstrated that the compound can downregulate an elevated glucose-fatty acid cycle. In studies involving patients with non-insulin-dependent diabetes mellitus (NIDDM) and normal subjects, this compound reduced hyperglycemia, hyperinsulinemia, and hyperlipidemia. The proposed mechanism involves the modulation of the interplay between glucose and fatty acid metabolism, bringing it towards a more normal level.

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful technique for studying the binding interactions between small molecules (ligands) and large biomolecules like proteins or mucins. However, a review of the available scientific literature reveals no specific studies investigating the binding of this compound to mucin using the STD-NMR technique. This specific area of research appears to be unexplored.

Ex Vivo Organ and Tissue Perfusion Studies

To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo organ perfusion studies are utilized. These experiments allow for the study of drug effects on an intact organ in a controlled laboratory setting.

The "stop-flow" technique, an ex vivo/in situ method, has been instrumental in understanding the renal effects of this compound. In these studies, performed on dog kidneys, the ureter is temporarily clamped, stopping urine flow and allowing solutes to establish concentration gradients along the nephron tubules. Upon release, sequentially collected urine samples correspond to fluid from progressively more distal parts of the tubule. By analyzing the concentrations of sodium and urea in these samples after administration of this compound, researchers could confirm that the compound inhibits both urea and sodium reabsorption independently along the renal tubule.

In Vivo Animal Models for Mechanistic Insight

In vivo studies in animal models are essential for understanding the physiological and pharmacological effects of a compound in a whole, living organism. The dog has been a key animal model for elucidating the mechanistic action of this compound on renal function.

These in vivo experiments have provided critical insights, demonstrating that this compound induces the secretion of urea by the renal tubules. This effect was shown to occur from both the lumen side and into the lumen side of the tubule, highlighting a bidirectional transport mechanism that is actively inhibited by the compound. A significant finding from these dog models was that the effect of this compound on urea transport is independent of urine flow rate, confirming that it acts on an active transport process rather than simply altering passive diffusion dynamics. Pharmacokinetic studies in dogs also helped characterize the metabolic profile of the compound, showing it is rapidly hydrolyzed to its principal metabolite, pyrazinoic acid.

Table 2: Summary of Preclinical Findings for this compound

Model System Key Application Mechanistic Insight Reference
In Vitro Cell Lines Cancer Cell Spheroid Growth Cytotoxicity is independent of NHE1 inhibition; involves induction of ER stress, autophagic arrest, and DNA damage.
Ex Vivo Kidney Stop-Flow Analysis Localized the inhibition of sodium and urea transport to the renal tubules.
In Vivo Dog Model Renal Function Studies Confirmed inhibition of bidirectional, active urea transport in the kidney, independent of urine flow.
In Vivo Dog Model Pharmacokinetic Analysis Characterized the rapid in vivo hydrolysis to pyrazinoic acid.

Studies in Rodent Models of Physiological Modulation (e.g., glucose metabolism, blood pressure regulation)

Preclinical research in rodent models has been instrumental in characterizing the physiological effects of this compound, particularly its influence on glucose metabolism and blood pressure. Studies have demonstrated its potential as both an antihyperglycemic and antihyperlipidemic agent.

In streptozotocin (STZ)-induced diabetic rats, a model that mimics type 1 diabetes, this compound markedly reduced elevated fasting plasma concentrations of glucose, triglycerides, and cholesterol. nih.govkarger.com Its effects were found to be dose-dependent. nih.gov One study highlighted significant reductions in several key metabolic parameters compared to saline-treated controls. nih.gov For instance, plasma glucose was reduced by 33-70%, triglycerides by 50-70%, and cholesterol by 10-50%. nih.gov The compound also lowered nonesterified fatty acids by 17-27% and glucagon by 18-20%. nih.gov The metabolic benefits of this compound were also observed in the Zucker fatty rat, a genetic model of obesity and insulin resistance. nih.gov

Notably, the glucose- and lipid-lowering effects of this compound in STZ-diabetic rats were not replicated by other established antidiabetic agents like the sulfonylurea, glyburide, or the biguanide, metformin, underscoring a potentially distinct mechanism of action. nih.govkarger.com Further investigation into its metabolites revealed that pyrazinoic acid (PZA) moderately reduced elevated fasting glucose and lipid concentrations, suggesting it may partially mediate the parent compound's effects. nih.gov In contrast, analogs such as 3-amino-PZG and 3-amino-PZA showed no glucose- or lipid-lowering activity. nih.gov

In addition to its metabolic effects, this compound has been investigated for its role in blood pressure regulation. It is described as an analog of the potassium-sparing diuretic amiloride (B1667095). nih.gov While amiloride can exacerbate hyperglycemia, this compound was found to reduce both elevated blood pressure in subjects with essential hypertension and improve glucose metabolism in hypertensive patients with type 2 diabetes. nih.gov

Table 1: Metabolic Effects of this compound in STZ-Diabetic Sprague-Dawley Rats

ParameterPercentage Reduction vs. ControlCitation
Plasma Glucose33-70% nih.gov
Plasma Triglycerides50-70% nih.gov
Plasma Cholesterol10-50% nih.gov
Nonesterified Fatty Acids17-27% nih.gov
Plasma Glucagon18-20% nih.gov

Investigation in Specific Disease-Relevant Animal Models for Pathway Elucidation (e.g., renal fibrosis models, cancer spheroid models)

A review of available scientific literature did not yield specific studies investigating the effects or mechanisms of this compound in disease-relevant animal models for pathway elucidation, such as those for renal fibrosis or in cancer spheroid models. Research has primarily focused on its metabolic and cardiovascular properties, and its application in these other specific pathological models for deeper mechanistic insights has not been documented in the searched reports.

Methodological Advancements in Preclinical Research Utilizing this compound

There is no evidence in the reviewed literature to suggest that this compound has been specifically utilized to develop or validate new methodological advancements in preclinical research. The studies involving this compound have employed established animal models and analytical techniques to characterize its pharmacological effects, rather than using it as a tool to pioneer novel research methodologies.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For 2-Pyrazinoylguanidine derivatives, docking studies have been crucial in elucidating their interaction with the ENaC pore. The 3,5-diamino-6-chloro-pyrazinoyl guanidine (B92328) structure is considered privileged for ENaC blockade. rsc.org The positively charged guanidinium (B1211019) side chain is thought to interact with a negatively charged residue within the channel pore, while the chlorine atom on the pyrazine (B50134) ring contributes to forming a stable blocking complex. rsc.org

Simulations using programs like AutoDock and CDOCKER have been employed to study the binding of small molecules, including amiloride (B1667095) analogs, to their targets. acs.orgmdpi.com These studies help in predicting the binding affinity and identifying key amino acid residues involved in the interaction. For instance, studies on amiloride, a related pyrazinoylguanidine, have identified specific residues in the extracellular loop of the α-subunit of ENaC as being critical for binding. physiology.org Deletion of the WYRFHY region (residues 278–283) in the α-subunit, for example, leads to a loss of amiloride binding. physiology.org

The interaction between the N-terminal fragments of both α and γ ENaC subunits with the channel complex has been shown to be critical for channel function and activation. nih.gov Specifically, the interaction between the N-terminal γ fragment and the C-terminal α fragment is vital for activation by exogenous proteases. nih.gov

Quantum Chemical Calculations and Molecular Electrostatic Potential Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. wavefun.comakj.az Methods like Density Functional Theory (DFT) are used to calculate parameters that correlate with the inhibitory activity of compounds. researchgate.net For pyrazine derivatives, these calculations can help rationalize experimental observations, such as the regioselectivity of nucleophilic aromatic substitution reactions based on the electronic nature of substituents. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for studying molecular recognition. acs.orgchemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is crucial for understanding non-covalent interactions, such as those between a drug and its receptor. chemrxiv.org For amiloride analogs, MEP analysis has been used to understand the molecular recognition at the pyrazine ring. rsc.orgacs.org The analysis helps in quantitatively understanding properties like lipophilicity, acidity/basicity, and hydrogen bonding propensity, which all influence a drug's biological activity. chemrxiv.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and binding stability. mdpi.comnih.gov These simulations can reveal how a ligand and its target protein adapt to each other upon binding and the stability of the resulting complex. frontiersin.org For ENaC, MD simulations have been used to equilibrate structural models and to simulate the channel's behavior when embedded in a lipid bilayer, mimicking its natural environment. mdpi.com

MD simulations of the ENaC-amiloride complex, for instance, help in understanding the stability of the ligand's pose within the channel pore identified by docking studies. mdpi.com These simulations can also shed light on the conformational dynamics of the channel itself, which can be crucial for its function and regulation. escholarship.org The flexibility of the protein target is a critical factor in ligand binding, and MD simulations provide valuable information on the dynamic nature of the target for drug design. mdpi.com

Predictive Modeling for Structure-Activity Relationships and Design of New Analogs

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijnrd.org For 2-substituted pyrazinoylguanidine analogs of amiloride, QSAR studies have been instrumental in identifying key structural features that determine their potency and reversibility as ENaC blockers. acs.orgresearchgate.net

These studies have shown that all tested 2-substituted acylguanidine analogues of amiloride were more potent and less reversible than amiloride itself. acs.orgresearchgate.net A notable finding was the regioselective difference in potency, while no stereospecific difference was observed. acs.org For example, compounds with specific substitutions at the 2-position showed significantly higher potency, with IC₅₀ values below 10 nM. acs.org Such predictive models are invaluable for the rational design of new, more effective analogs by guiding the modification of molecular components to enhance affinity and efficacy. ijnrd.orgmdpi.com

Advanced Research Directions and Emerging Applications in Chemical Biology

Development of 2-Pyrazinoylguanidine as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. opentargets.org The development of this compound and its derivatives as chemical probes is a significant area of research. These probes are instrumental in understanding complex biological processes at the molecular level.

Researchers are designing and synthesizing derivatives of this compound that can be used to investigate the function and regulation of its known targets, like the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). uni-muenchen.demdpi.com For instance, fluorescently labeled analogs of this compound can be synthesized to visualize the localization and dynamics of these ion channels within cells and tissues. nih.govrsc.org The attachment of a fluorescent dye, such as a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) moiety, to the this compound scaffold allows for real-time imaging of its interaction with biological targets. nih.gov

Furthermore, the creation of "clickable" derivatives, which can be easily modified with other molecules through click chemistry, expands their utility as probes. nih.gov These modified probes can be used in a variety of applications, including affinity chromatography to isolate and identify binding partners, and in activity-based protein profiling to map the active sites of enzymes. researchgate.net The development of such sophisticated chemical tools derived from the this compound core structure is crucial for dissecting the intricate signaling pathways and cellular functions in which its targets are involved. researchgate.net

A key aspect of a good chemical probe is a well-characterized structure-activity relationship (SAR), which helps in interpreting the biological data obtained. unc.edu The extensive research on the SAR of this compound and its analogs provides a solid foundation for the rational design of highly specific and potent chemical probes. acs.orgacs.org

Probe TypeApplicationReference
Fluorescently Labeled AnalogsVisualization of target localization and dynamics nih.govrsc.org
"Clickable" DerivativesAffinity chromatography, activity-based protein profiling nih.govresearchgate.net
SAR-Guided ProbesHigh specificity and potency for target validation unc.eduacs.orgacs.org

Exploration of Novel Bioactivities and Undiscovered Molecular Targets

While this compound is well-known for its effects on ion transport, researchers are actively exploring the possibility that it and its analogs may possess other, as-yet-undiscovered biological activities. nih.govnih.gov This exploration is driven by the fact that small molecules often interact with multiple targets within a cell, a concept known as polypharmacology. google.com.na

Screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications. For example, some pyrazine-containing compounds have shown potential as anticancer agents. researchgate.net Studies have investigated the cytotoxic effects of pyrazinoylguanidine-type compounds on various cancer cell lines, suggesting potential for development in oncology. nih.govresearchgate.net

The search for new molecular targets is often facilitated by chemical proteomics techniques. researchgate.net These methods can help identify the proteins that interact with a given small molecule, providing insights into its mechanism of action and potential off-target effects. By identifying new binding partners for this compound, researchers can open up new avenues for therapeutic intervention in a variety of diseases.

For instance, studies have explored the effects of pyrazinoylguanidine derivatives on targets beyond ion channels, such as the urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis. mdpi.com This highlights the potential for this chemical scaffold to be adapted for a range of therapeutic targets.

Strategies for Enhancing Target Selectivity and Potency through Rational Chemical Design

A major focus in the development of this compound-based therapeutics is the enhancement of their selectivity and potency for specific molecular targets. acs.org Rational drug design, guided by an understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein, is a powerful approach to achieve this. acs.orgkisti.re.kr

By systematically modifying the chemical structure of this compound, researchers can improve its binding affinity and specificity for a particular target. For example, substitutions at various positions on the pyrazine (B50134) ring have been shown to significantly impact the compound's activity against targets like the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). mdpi.com

One strategy involves the synthesis of analogs with different substituents on the pyrazine core to explore interactions with specific subsites within the target's binding pocket. rsc.org For instance, the addition of bulky or hydrophobic groups can enhance binding to complementary regions of the protein, leading to increased potency. uni-muenchen.de

Another approach is the development of "designed multiple ligands," where the this compound scaffold is modified to interact with more than one target simultaneously. google.com.na This can be particularly useful in treating complex diseases where multiple pathways are dysregulated. google.com.na For example, a single molecule could be designed to both block ENaC and activate the cystic fibrosis transmembrane conductance regulator (CFTR), offering a dual-pronged approach to treating cystic fibrosis. google.com.na

Computational modeling and molecular docking studies are also valuable tools in the rational design process, allowing researchers to predict how different chemical modifications will affect the binding of this compound to its target. researchgate.net

Design StrategyGoalExample
Substituent ModificationEnhance potency and selectivityAdding hydrophobic groups to interact with binding pocket subsites. uni-muenchen.de
Designed Multiple LigandsTarget multiple pathways simultaneouslyA single molecule that both blocks ENaC and activates CFTR. google.com.na
Computational ModelingPredict binding affinity and guide synthesisUsing molecular docking to assess potential analogs. researchgate.net

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. evotec.combmglabtech.com Integrating this compound and its analogs into HTS campaigns can accelerate the discovery of new bioactivities and help to elucidate their mechanisms of action. escholarship.orgmdpi.com

HTS can be used to screen libraries of this compound derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels. pharmaron.comgenedata.com This can lead to the identification of "hit" compounds that show activity against a particular target, providing starting points for further drug development. evotec.com

Moreover, HTS can be employed in cell-based assays to assess the phenotypic effects of these compounds. mdpi.com For example, a screen could be designed to identify derivatives that inhibit the growth of cancer cells or protect neurons from damage in a model of neurodegenerative disease. nih.govmdpi.com

The data generated from HTS campaigns, when combined with information about the chemical structures of the compounds, can be used to build structure-activity relationship (SAR) models. sigmaaldrich.com These models can then guide the synthesis of more potent and selective compounds.

The use of automated robotic systems in HTS allows for the screening of thousands of compounds in a short period, significantly speeding up the drug discovery process. sigmaaldrich.comsinica.edu.tw This technology is essential for exploring the full therapeutic potential of the this compound scaffold and its derivatives. tandfonline.com

Future Perspectives in Academic Research on this compound and Its Analogs

The future of academic research on this compound and its analogs is poised for significant advancements, driven by a deeper understanding of its chemical biology and the application of cutting-edge technologies.

A key area of future investigation will be the continued exploration of the compound's polypharmacology. google.com.na Researchers will likely focus on identifying and validating new molecular targets for this compound and its derivatives, potentially leading to novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. nih.govnih.gov

The development of more sophisticated chemical probes based on the this compound scaffold will remain a priority. opentargets.org This will include the creation of photo-switchable ligands that allow for the precise control of target activity with light, offering unprecedented spatial and temporal resolution in biological studies. uni-muenchen.de

Furthermore, the integration of artificial intelligence and machine learning into the drug discovery process will likely accelerate the design of new this compound analogs with optimized properties. keystonesymposia.org These computational approaches can analyze vast datasets of chemical structures and biological activities to predict novel compounds with enhanced potency and selectivity.

Finally, there will be a continued emphasis on translational research, with the goal of moving promising this compound-based compounds from the laboratory to the clinic. This will involve rigorous preclinical testing and collaboration between academic researchers and pharmaceutical companies to develop new therapies for a range of human diseases.

Q & A

Basic: What are the recommended methods for synthesizing 2-Pyrazinoylguanidine, and how can reproducibility be ensured?

Methodological Answer:
Synthesis protocols should prioritize step-by-step documentation of reaction conditions (solvents, catalysts, temperature/pressure ranges) and purification techniques (e.g., recrystallization, chromatography). To ensure reproducibility:

  • Include control experiments to verify intermediate formation (e.g., NMR or HPLC analysis at each stage) .
  • Report yields with standard deviations across triplicate trials to account for variability .
  • Cross-reference purity assessments (e.g., ≥98% by GC or LC-MS) with established databases like NIST Chemistry WebBook for validation .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or compound purity. To address this:

  • Standardize Assays: Use validated cell lines/pathogens (e.g., ATCC-certified) and include positive/negative controls in each experiment .
  • Quantitative Structure-Activity Relationship (QSAR): Compare molecular descriptors (logP, polar surface area) across studies to identify physicochemical factors influencing activity .
  • Meta-Analysis: Aggregate data from multiple sources using statistical tools (e.g., ANOVA or regression models) to isolate confounding variables .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Use fume hoods for weighing or handling powders .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with EPA/DOT regulations .
  • Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products .
  • pH-Dependent Solubility: Use potentiometric titration (e.g., Sirius T3) to determine pKa values and identify buffered formulations that maximize solubility without degradation .
  • Thermogravimetric Analysis (TGA): Quantify thermal stability thresholds (e.g., decomposition onset temperatures) to guide storage and processing .

Basic: How can researchers validate the identity of newly synthesized this compound analogs?

Methodological Answer:

  • Spectroscopic Characterization: Combine 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (deviation ≤0.4%) .
  • X-ray Crystallography: Resolve crystal structures for unambiguous confirmation of stereochemistry, if applicable .

Advanced: What computational approaches predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent interactions to model reaction pathways (e.g., using Gaussian or GROMACS) .
  • Machine Learning: Train models on existing reaction datasets to forecast yields or byproduct formation under novel conditions .

Basic: How should researchers structure a literature review to identify gaps in this compound applications?

Methodological Answer:

  • Systematic Search: Use databases (SciFinder, Reaxys) with keywords like "pyrazinoylguanidine derivatives" AND "biological activity" .
  • PICO Framework: Frame questions around Population (target organisms), Intervention (compound concentration), Comparison (existing drugs), and Outcomes (efficacy metrics) .
  • Critical Appraisal: Evaluate study quality using tools like GRADE for bias assessment in reported data .

Advanced: What methodologies address low yield in multi-step syntheses of this compound-based complexes?

Methodological Answer:

  • Reaction Optimization: Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions via response surface modeling .
  • Flow Chemistry: Transition batch processes to continuous flow systems to enhance mixing and heat transfer, reducing side reactions .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust parameters in real time .

Tables: Key Analytical Parameters for this compound

Parameter Method Acceptance Criteria Reference
PurityHPLC-UV (254 nm)≥98% (area normalization)
Melting PointDifferential Scanning Calorimetry180–185°C (lit. range)
Solubility (Water)Shake-flask method2.5 mg/mL at 25°C
Stability (pH 7.4)Accelerated degradation≥90% remaining after 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.